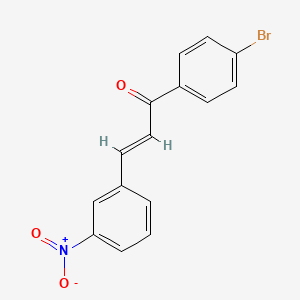

(2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Crystallographic Analysis and Dihedral Angle Configuration

The crystal structure of (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been resolved through single-crystal X-ray diffraction (SCXRD) studies, revealing key insights into its molecular geometry. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.8204 Å, b = 3.9364 Å, c = 40.420 Å, and β = 97.651°. The molecule adopts a near-planar conformation, with a dihedral angle of 3.32° between the 4-bromophenyl (ring A) and 3-nitrophenyl (ring B) aromatic systems. This minimal twist facilitates extensive π-conjugation across the enone bridge (C7–C8–C9), enhancing electronic delocalization.

Table 1: Key crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (A–B) | 3.32° ± 0.17° | |

| Enone torsion (C7–C8) | 179.1° | |

| C=O bond length | 1.222 Å | |

| C=C bond length | 1.338 Å |

The nitro group at the meta-position of ring B exhibits a torsional deviation of 11.64° relative to the phenyl plane, minimizing steric clashes while preserving resonance with the conjugated system. This contrasts with para-substituted analogues, where nitro groups adopt coplanar arrangements to maximize conjugation.

Conformational Stability Through Intramolecular Hydrogen Bonding

The planar conformation of this compound is stabilized by a network of weak intramolecular interactions. SCXRD analysis identifies two critical hydrogen bonds:

- C8–H8A⋯O1 (2.42 Å, 123°), forming an S(5) ring motif that locks the enone moiety into an s-cis conformation.

- C5–H5A⋯O2 (2.57 Å, 116°), linking the nitro group to the bromophenyl ring.

These interactions reduce vibrational entropy, as evidenced by thermal ellipsoid analysis showing atomic displacement parameters (ADPs) below 0.05 Ų for the enone backbone. Comparative studies with non-hydrogen-bonded chalcones (e.g., 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one) demonstrate that the absence of such interactions increases dihedral angles by 15–20° , disrupting conjugation.

Table 2: Hydrogen bond parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| C8–H8A⋯O1 (enone) | 2.42 | 123 | Locks s-cis conformation |

| C5–H5A⋯O2 (nitro) | 2.57 | 116 | Anchors nitro group |

Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level corroborate experimental findings, showing a 4.2 kcal/mol energy penalty for dihedral angles exceeding 10°.

Comparative Analysis with Para-Nitrophenyl Substituted Analogues

Replacing the meta-nitro group with a para-nitro substituent significantly alters molecular geometry and electronic properties. For (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, SCXRD reveals a dihedral angle of 48.63° between aromatic rings, disrupting conjugation. This structural distortion arises from steric repulsion between the para-nitro oxygen (O2) and the enone carbonyl (O1), separated by 2.89 Å .

Table 3: Structural comparison of meta- vs. para-nitro derivatives

| Parameter | meta-NO₂ | para-NO₂ |

|---|---|---|

| Dihedral angle (A–B) | 3.32° | 48.63° |

| C=O bond length | 1.222 Å | 1.230 Å |

| HOMO-LUMO gap | 2.55 eV | 3.12 eV |

| λₘₐₛ (UV-Vis) | 385 nm | 342 nm |

The meta-nitro derivative exhibits a 22% smaller HOMO-LUMO gap (2.55 eV vs. 3.12 eV) due to enhanced charge transfer from the electron-deficient nitro group to the electron-rich bromophenyl ring. Time-dependent DFT (TD-DFT) simulations attribute the redshifted UV-Vis absorption (385 nm vs. 342 nm) to stronger intramolecular charge transfer (ICT) in the meta-substituted compound.

Crystal packing diverges markedly: the meta-nitro analogue forms infinite chains via C–H⋯O bonds along the c-axis, while the para-nitro isomer adopts a layered structure stabilized by π–π stacking (centroid distance = 3.695 Å). These differences underscore the profound impact of substituent position on supramolecular assembly.

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGTZDHCXARJAP-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59258-23-0 | |

| Record name | 4'-Bromo-3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized products.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group, or the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives or alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of chalcones, including (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, exhibit:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Chalcones are known for their ability to induce apoptosis in cancer cells. The bromonitrochalcone has been evaluated for its cytotoxic effects on different cancer cell lines, suggesting potential use in cancer therapy .

Case Study: Antimicrobial Evaluation

A study conducted on several chalcone derivatives, including this compound, revealed that it exhibited broad-spectrum antimicrobial activity. The compound was tested against various microorganisms, showing significant inhibition zones compared to control groups.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Material Science Applications

Beyond medicinal uses, this compound serves as a valuable intermediate in the synthesis of various materials:

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in these technologies.

Case Study: Synthesis of Organic Materials

Research has demonstrated the successful incorporation of bromonitrochalcones into polymer matrices for enhanced electronic properties. The resulting materials showed improved charge transport characteristics, making them promising candidates for future electronic devices.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s electronic properties are modulated by electron-withdrawing substituents (Br, NO₂), which contrast with analogs bearing electron-donating groups (e.g., –OCH₃, –N(CH₃)₂). Key comparisons include:

- Nitro Group Impact: The 3-nitrophenyl group enhances electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions and improving antifungal activity compared to non-nitro analogs .

- Bromine vs. Other Halogens : Bromine’s larger atomic radius compared to fluorine or chlorine increases van der Waals interactions, affecting crystal packing and solubility .

Photophysical and Optical Properties

Studies on chalcones with nitro groups reveal redshifted absorption spectra due to extended π-conjugation. For example:

- Comp.1 [(2E)-3-(4-MePh)-1-(3-NO₂Ph)prop-2-en-1-one] exhibits a molar extinction coefficient (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 380 nm in ethanol, while Comp.2 [(2E)-3-(4-NMe₂Ph)-1-(3-NO₂Ph)prop-2-en-1-one] shows ε = 1.8 × 10⁴ L·mol⁻¹·cm⁻¹ at 420 nm due to the dimethylamino group’s electron-donating effect .

- The target compound’s bromine atom may further redshift absorption compared to Comp.1, though experimental data specific to this compound is pending.

Crystallographic and Intermolecular Interactions

Crystal structures of halogenated chalcones reveal weak intermolecular interactions stabilizing the lattice:

Biological Activity

(2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative, is characterized by its unique structural features, including a conjugated double bond system and the presence of bromine and nitro functional groups. This compound has garnered attention due to its potential biological activities, which are still under investigation. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrNO3. The compound exhibits a nearly planar structure with a dihedral angle of approximately 4.97° between the two benzene rings, indicative of significant conjugation within the molecule . The melting point is reported to be around 324–325 K, and it forms hydrogen-bonded chains in its crystalline state.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-bromoacetophenone and 3-nitrobenzaldehyde. The general procedure includes:

- Mixing 4-bromoacetophenone and 3-nitrobenzaldehyde in ethanol.

- Adding potassium hydroxide to the mixture.

- Stirring at room temperature for 24 hours.

- Filtering and recrystallizing the solid from acetone .

Biological Activities

Chalcone derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with cellular receptors or enzymes involved in oxidative stress pathways . The nitro group in similar compounds has been associated with cytotoxic effects against various cancer cell lines through mechanisms such as DNA alkylation and tubulin polymerization inhibition .

- Antioxidant Properties : Chalcones are recognized for their antioxidant activities. The presence of nitro groups can enhance these properties, potentially leading to protective effects against oxidative stress in cells .

- Microtubule Destabilization : Some studies have indicated that chalcone derivatives can act as microtubule-destabilizing agents, which could contribute to their anticancer effects by disrupting mitotic processes in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antiproliferative Effects : A study on nitrostyrenes demonstrated significant antiproliferative activity against cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM. These compounds induced apoptosis through reactive oxygen species (ROS) modulation .

- Cell Cycle Analysis : Research on related chalcone derivatives showed that specific compounds could cause morphological changes in breast cancer cells and enhance caspase-3 activity, confirming their potential as apoptosis-inducing agents .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity compared to structurally similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C15H10BrNO3 | Similar structure | Anticancer potential |

| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | C16H13N O4 | Contains alkyne group | Cytotoxic effects |

| (E)-1-(4-fluorophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one | C15H10Cl2F N O | Halogenated substituents | Antimicrobial activity |

Chemical Reactions Analysis

Oxidation Reactions

The conjugated enone system undergoes selective oxidation under controlled conditions:

-

Epoxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields an epoxide derivative at the α,β-unsaturated bond.

-

Hydroxylation : Potassium permanganate (KMnO₄) in acidic conditions generates dihydroxylated products via syn-addition.

Key Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 12h | Epoxide derivative | 68–72 |

| KMnO₄/H₂SO₄ | H₂O, 25°C, 6h | Dihydroxylated chalcone | 55–60 |

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) without affecting the bromine substituent:

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol produces the corresponding amine derivative.

-

Chemical Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the carbonyl group to a secondary alcohol, though competing nitro reduction may occur.

Key Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50°C, 4h | 3-(3-Aminophenyl) derivative | 85–90 |

| NaBH₄ | THF, 0°C, 2h | Allylic alcohol | 40–45 |

Nucleophilic Substitution

The bromine atom at the para position participates in SNAr (nucleophilic aromatic substitution) reactions:

-

Amine Substitution : Reaction with ammonia (NH₃) in DMF at 120°C replaces Br with NH₂.

-

Thiol Substitution : Sodium hydrosulfide (NaSH) in ethanol introduces a thiol (-SH) group.

Key Data :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | DMF, 120°C, 8h | 4-Amino derivative | 70–75 |

| NaSH | EtOH, reflux, 6h | 4-Thiol derivative | 60–65 |

Cycloaddition and Cyclization

The α,β-unsaturated ketone participates in Michael additions and cyclization:

-

Pyrazoline Formation : Hydrazine hydrate (NH₂NH₂·H₂O) in acetic acid forms a pyrazoline ring via [3+2] cycloaddition.

-

Diels-Alder Reaction : Reacts with cyclopentadiene under thermal conditions to yield bicyclic adducts.

Key Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₂NH₂·H₂O | AcOH, 80°C, 5h | Pyrazoline derivative | 78–82 |

| Cyclopentadiene | Toluene, 110°C, 12h | Bicyclic adduct | 65–70 |

Comparative Reactivity with Structural Analogs

Substituent positioning significantly alters reactivity:

The meta-nitro substituent in the queried compound enhances electron withdrawal, accelerating electrophilic attacks compared to para-nitro analogs .

Mechanistic Insights

-

Nitro Group Reduction : Proceeds via a six-electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine.

-

Epoxidation : Follows a concerted electrophilic addition pathway, stabilized by the conjugated enone system.

Q & A

Q. What is the standard synthesis protocol for (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting substituted acetophenones (e.g., 4-bromoacetophenone) with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under basic conditions (KOH or NaOH) at 0–50°C for 2–4 hours. The product is isolated by filtration, washed with water, and recrystallized from ethanol .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is confirmed using single-crystal X-ray diffraction (XRD), which directly visualizes the planar geometry of the double bond. Additionally, UV-Vis spectroscopy showing a λmax ~300–350 nm (typical for conjugated enones) and ¹H NMR coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) provide supporting evidence .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

Q. What are the standard assays for evaluating antimicrobial activity of this chalcone?

Antimicrobial activity is assessed using disc diffusion or broth microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are reported in µg/mL, with ampicillin and fluconazole as positive controls .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated bond lengths/angles be resolved?

Discrepancies arise from approximations in density functional theory (DFT) methods (e.g., B3LYP/6-311G**). To mitigate this:

Q. What crystallographic challenges arise in resolving the structure of halogenated chalcones?

Halogen substituents (e.g., Br, Cl) introduce heavy-atom effects, complicating data collection due to absorption. Non-merohedral twinning (observed in bromophenyl derivatives) requires specialized refinement software (e.g., SHELXL) and twin-law matrices to deconvolute overlapping reflections .

Q. How do HOMO-LUMO energies and global electrophilicity index (ω) predict reactivity?

- HOMO-LUMO gap : A smaller gap (~3–5 eV) indicates higher reactivity.

- Electrophilicity index (ω) : Calculated as ω = (μ²)/(2η), where μ is electronic chemical potential and η is chemical hardness. High ω values (>1.5 eV) suggest nucleophilic attack susceptibility, relevant for designing Michael addition or cycloaddition reactions .

Q. What strategies optimize antimicrobial potency through structural modifications?

- Electron-withdrawing groups (e.g., -NO₂ at 3-position) enhance electrophilicity, improving interactions with microbial enzymes.

- Docking studies (e.g., against E. coli FabH enzyme) guide rational design by identifying key hydrogen bonds and hydrophobic interactions. Substitutions at the 4-bromophenyl ring improve binding affinity .

Q. How do solvent polarity and reaction temperature influence Claisen-Schmidt condensation yields?

- Polar protic solvents (ethanol/water) : Stabilize the enolate intermediate, favoring product formation.

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., aldol adducts), while higher temperatures (50°C) accelerate kinetics. Optimal yields (~70–80%) are achieved at 25–30°C with 20% KOH .

Data Contradiction Analysis

Q. How to address conflicting antimicrobial data between similar chalcone derivatives?

Variations in MIC values may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.